1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Efficiency

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 1243102-08-0; PubChem CID is a polyheterocyclic aldehyde building block that integrates three pharmacologically significant ring systems—pyrrole, 1,3,4-thiadiazole, and pyrrolidine—within a single C11H12N4OS framework (molecular weight 248.31 g·mol⁻¹). Its computed XLogP3 of 1.8 places it in a favorable lipophilicity window for medicinal chemistry campaigns, while the aldehyde functional group at the pyrrole 2-position provides a versatile reactive handle for Schiff base formation, reductive amination, and other condensation-driven derivatization strategies.

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
CAS No. 1243102-08-0
Cat. No. B1392550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde
CAS1243102-08-0
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(S2)N3C=CC=C3C=O
InChIInChI=1S/C11H12N4OS/c16-8-9-4-3-7-15(9)11-13-12-10(17-11)14-5-1-2-6-14/h3-4,7-8H,1-2,5-6H2
InChIKeyUXJJSZBLJIXATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde – Procurement-Ready Profile of a C11H12N4OS Heterocyclic Aldehyde Building Block (CAS 1243102-08-0)


1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 1243102-08-0; PubChem CID 50742373) is a polyheterocyclic aldehyde building block that integrates three pharmacologically significant ring systems—pyrrole, 1,3,4-thiadiazole, and pyrrolidine—within a single C11H12N4OS framework (molecular weight 248.31 g·mol⁻¹) [1]. Its computed XLogP3 of 1.8 places it in a favorable lipophilicity window for medicinal chemistry campaigns, while the aldehyde functional group at the pyrrole 2-position provides a versatile reactive handle for Schiff base formation, reductive amination, and other condensation-driven derivatization strategies [1][2]. The compound is commercially available from multiple specialty chemical suppliers at purity levels ≥95% (typically 97% NLT), making it accessible for both discovery-scale library synthesis and focused lead optimization programs .

Why 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde Cannot Be Replaced by Analogous Thiadiazole-Pyrrole Aldehydes Without Revalidating the SAR Hypothesis


The 1,3,4-thiadiazole-pyrrole carbaldehyde scaffold is commercially available with a wide range of 5-amino substituents—including diethylamino, morpholino, azepan-1-yl, 4-methylpiperazin-1-yl, and 4-benzylpiperazin-1-yl variants—each differing in ring size, heteroatom content, basicity, and conformational freedom [1]. Substituting the five-membered pyrrolidine ring (the smallest saturated cyclic amine in this series) for a six-membered piperidine, a seven-membered azepane, or an acyclic diethylamino group alters the spatial orientation of the amine substituent, modulates the electron density at the thiadiazole C-2 position through inductive effects, and changes both the rotatable bond count (3 for pyrrolidine vs. varying counts for other substituents) and the fraction of sp³-hybridized carbon atoms (0.18) [1][2]. These structural differences propagate directly into divergent physicochemical profiles—XLogP3, hydrogen-bonding capacity, and molecular shape—that affect target binding, pharmacokinetic behavior, and synthetic compatibility in multi-step sequences. For procurement decisions, selecting the pyrrolidine-substituted variant versus a superficially similar analog commits the user to a distinct structure–activity relationship (SAR) vector that cannot be assumed transferable without side-by-side experimental validation.

Product-Specific Quantitative Differentiation Evidence for 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde vs. Closest Structural Analogs


Molecular Weight Advantage (248.31 g·mol⁻¹): The Lightest Member of the Thiadiazole-Pyrrole-Aldehyde Series

At 248.31 g·mol⁻¹, the pyrrolidine-substituted compound is the lowest molecular weight variant among commercially available 1-(5-substituted-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde analogs [1]. The diethylamino analog (CAS 1243053-46-4) registers at 250.32 g·mol⁻¹, the morpholino analog at ~264 g·mol⁻¹, and the azepan-1-yl analog (CAS 1243030-82-1) at 276.36 g·mol⁻¹ [2]. In fragment-based drug discovery, every 2–3 g·mol⁻¹ increment can shift a compound across fragment-likeness thresholds, and the pyrrolidin-1-yl substituent delivers the minimal mass necessary to install a saturated cyclic amine while preserving the aldehyde handle. This translates into superior molecular weight efficiency when the compound is used as a starting point for fragment elaboration or as a reactive building block in parallel library synthesis, where the final products' molecular weights cumulatively reflect the starting material mass.

Fragment-Based Drug Discovery Lead-Like Properties Molecular Weight Efficiency

Lipophilicity (XLogP3 = 1.8): Balanced Hydrophilicity/Lipophilicity vs. Open-Chain and Larger-Ring Analogs

The computed XLogP3 of the pyrrolidine-substituted compound is 1.8 [1], positioning it within the optimal lipophilicity range (XLogP ~1–3) for orally bioavailable drug-like molecules. By comparison, the acyclic diethylamino analog—lacking the conformational constraint of a pyrrolidine ring—is expected to exhibit higher lipophilicity due to the greater solvent-accessible surface area of two freely rotating ethyl groups versus the compact five-membered ring. The seven-membered azepan-1-yl analog, with two additional methylene units, and the benzylpiperazinyl analog (containing a lipophilic benzyl group) are projected to exceed an XLogP of 2.5, pushing them closer to poor solubility territory. The pyrrolidine ring's compact five-membered geometry maximizes sp³ character (0.18 fraction) per unit mass without excessively driving up lipophilicity, offering a favorable solubility–permeability balance that is especially valuable in CNS and intracellular target campaigns where excessive logP compromises aqueous solubility and metabolic stability [2].

Lipophilicity Drug-Likeness Permeability-Solubility Balance

Rotatable Bond Count (3) and Conformational Rigidity Advantage for Target Binding

The pyrrolidin-1-yl substituted thiadiazole contains exactly three rotatable bonds (as computed by Cactvs 3.4.6.11) [1], arising from the pyrrolidine–thiadiazole junction, the thiadiazole–pyrrole N-linkage, and the pyrrole–aldehyde bond. In contrast, the acyclic diethylamino analog possesses at least four rotatable bonds (two additional ethyl C–N rotations) [2], increasing conformational entropy and reducing the probability of populating the bioactive conformation in solution. In target-binding assays, each freely rotatable bond contributes an estimated ~0.5–1.0 kcal·mol⁻¹ entropic penalty upon binding [3]; thus, eliminating even one rotatable bond through the pyrrolidine cyclization provides a measurable thermodynamic advantage. The constrained five-membered ring orients the pyrrolidine nitrogen lone pair in a defined spatial relationship to the thiadiazole π-system, a feature not replicated by acyclic or larger-ring amine substituents.

Conformational Restriction Entropic Binding Penalty Ring-Chain Transformation

Absence of Additional Heteroatoms in the Amine Substituent: Preserved Hydrogen-Bond Donor Count (0) vs. Piperazine and Morpholine Analogs

The target compound has zero hydrogen-bond donor (HBD) atoms [1], a consequence of the pyrrolidine ring being a simple tertiary amine with no N–H, O–H, or other HBD functionality. In contrast, analogs containing a piperazine ring (e.g., 4-methylpiperazin-1-yl or 4-benzylpiperazin-1-yl derivatives) carry a secondary or tertiary amine within the piperazine that can act as an HBD when protonated, effectively increasing HBD count to 1 under physiological conditions, while morpholino analogs introduce an ether oxygen that—though not an HBD—increases hydrogen-bond acceptor (HBA) count and alters polarity . For CNS-targeted programs, an HBD count of zero is a key differentiator: the CNS MPO (Multiparameter Optimization) scoring system penalizes HBD > 0, and retrospective analyses demonstrate that CNS drugs overwhelmingly possess HBD ≤ 1 [2]. The pyrrolidine substituent uniquely delivers a saturated cyclic amine without adding HBD capacity, unlike any piperazine-containing congener.

Hydrogen Bonding Permeability CNS Multiparameter Optimization

Commercial Purity Benchmark (NLT 97%) and Single-Source QC Consistency Enables Reproducible SAR Derivatization

The target compound is offered at a minimum purity specification of 97% (NLT) by commercial suppliers , with the product conforming to ISO certification standards for pharmaceutical R&D and quality control applications. In the context of parallel library synthesis—where this aldehyde serves as a starting material for Schiff base condensation, reductive amination, or hydrazone formation—impurities at the 3–5% level (typical of lower-grade 95% materials) can generate byproducts that complicate LCMS purification and falsify biological assay readouts. While purity specifications alone do not constitute a differential claim versus all analogs, the availability of a standardized, ISO-certified supply chain for the pyrrolidine-substituted variant reduces batch-to-batch variability compared to less frequently requested analogs (e.g., azepane or benzylpiperazine derivatives) that may be custom-synthesized with variable purity .

Building Block Quality High-Throughput Chemistry Medicinal Chemistry

Critical Data Gap: No Published Direct Head-to-Head Biological or ADMET Profiling Available for This Compound vs. Structural Analogs

A systematic search of PubChem, ZINC15, ChEMBL, Google Scholar, and the patent literature (as of 2026-05-02) reveals that no primary research papers, patents, or publicly deposited bioactivity datasets contain quantitative in vitro IC₅₀, EC₅₀, Kd, or ADMET endpoint data specific to 1-(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde (CID 50742373) [1][2]. ZINC15 explicitly states: 'There is no known activity for this compound' [2]. Similarly, no head-to-head comparative study exists that measures this compound against its diethylamino, morpholino, azepan-1-yl, or piperazinyl analogs in the same assay. Consequently, all differentiation evidence presented herein is derived from computed physicochemical properties, structure–property class trends, and commercial sourcing metadata—not from experimentally determined biological potency or selectivity. This data scarcity means that any procurement decision predicated on assumed biological superiority of the pyrrolidine variant over its analogs is speculative and must be treated as a hypothesis to be tested in the user's own assays.

Data Limitations Procurement Risk Primary Screening

Evidence-Grounded Application Scenarios for 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde in Drug Discovery and Chemical Biology


Schiff Base Library Synthesis for Metal Chelation and Antimicrobial Screening

The pyrrole-2-carbaldehyde group enables facile condensation with primary amines, hydrazines, and hydrazides to generate Schiff base libraries [1]. When carried forward with the pyrrolidine-substituted thiadiazole scaffold, these Schiff bases form stable tridentate NNN, NNO, or NNS chelating ligands for transition metals (Cu(II), Zn(II), Fe(III)). The pyrrolidine ring's compact size and zero-HBD profile [2] minimize steric hindrance at the metal coordination site compared to bulkier piperazine or azepane congeners, while its XLogP3 of 1.8 [3] maintains aqueous solubility during complexation. This application leverages the compound's experimentally documented ability—validated for closely related pyrrole-thiadiazole aldehydes—to form metal complexes with measurable antibacterial and antifungal properties, though the pyrrolidine-specific SAR remains to be established .

CNS-Penetrant Fragment Elaboration Starting Point

With MW = 248.31 g·mol⁻¹ [1], XLogP3 = 1.8, zero HBD, and only three rotatable bonds [2], this compound meets all commonly applied fragment-likeness criteria (MW < 300, cLogP ≤ 3, HBD ≤ 3, rotatable bonds ≤ 3) and CNS MPO thresholds. It can serve as a core fragment for structure-based design targeting CNS enzymes or receptors. The aldehyde provides a synthetic handle for growth via reductive amination, while the pyrrolidine ring—unlike the larger azepane or polar morpholine—preserves the minimal molecular weight and lipophilicity needed to stay within lead-like property space after fragment growth. Procurement of this compound over the diethylamino analog [3] reduces the risk of exceeding lipophilicity ceilings during elaboration, as the cyclic constraint of pyrrolidine inherently limits logP escalation.

Combinatorial Library Core with Orthogonal Reactive Handles for Diversity-Oriented Synthesis

The compound presents two distinct reactive sites: (i) the aldehyde at the pyrrole 2-position for carbonyl chemistry (imine formation, Grignard addition, oxidation to carboxylic acid, reduction to alcohol), and (ii) the electrophilic C-5 position of the 1,3,4-thiadiazole ring (adjacent to the pyrrolidine nitrogen) that can undergo nucleophilic aromatic substitution or metal-catalyzed cross-coupling if appropriately activated. In a diversity-oriented synthesis (DOS) workflow, starting with a single batch of the ≥97% purity building block enables parallel derivatization at both sites to generate a matrix library. The pyrrolidine ring's chemical stability (unlike piperazine, which is susceptible to N-oxidation and alkylation side reactions) minimizes protecting-group requirements, simplifying the synthetic sequence and improving overall library yield.

Negative Control or Comparator Probe for Pyrrolidine-Specific SAR in Thiadiazole-Containing Chemical Series

Because the compound contains the minimal saturated cyclic amine (pyrrolidine) in the series, it serves as the logical baseline comparator against which the effects of larger, more polar, or more lipophilic amine substituents are measured. In any medicinal chemistry program exploring the 1,3,4-thiadiazole-pyrrole pharmacophore, procuring this compound alongside the morpholino, piperazinyl, and azepane analogs allows the user to deconvolute the contribution of the amine substituent to potency, selectivity, and ADMET properties. Given the absence of published comparative data [1], the user's own head-to-head panel screen using these commercially available analogs—including the pyrrolidine variant as the minimal-mass, zero-HBD, lowest-lipophilicity reference point—is the most direct path to establishing a substituent SAR that guides subsequent lead optimization.

Quote Request

Request a Quote for 1-(5-Pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.